Enzastaurin

Overview

Description

Enzastaurin (LY317615.HCl) is a potent and selective inhibitor of protein kinase C-beta (PKCβ), a serine/threonine kinase implicated in tumor angiogenesis, proliferation, and survival. It also suppresses signaling through the PI3K/AKT pathway, a critical regulator of cell growth and apoptosis . Preclinical studies demonstrate that this compound inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis and directly induces apoptosis in various cancer cell lines, including colon, glioblastoma, and lymphoma . Clinically, this compound has been evaluated in gliomas, lymphomas, and solid tumors, with pharmacokinetic (PK) studies confirming steady-state plasma concentrations achievable through daily oral dosing . A key pharmacodynamic marker of its activity is the suppression of glycogen synthase kinase 3-beta (GSK3β) phosphorylation in both tumor tissues and peripheral blood mononuclear cells (PBMCs) .

Preparation Methods

Chemical and Structural Characteristics of Enzastaurin

This compound (C30H28N4O4) belongs to the bisindolylmaleimide class, characterized by a maleimide core substituted with two indole moieties. The compound selectively inhibits PKCβ by binding to its ATP-binding site, disrupting downstream pathways like AKT and MAPK that drive tumor angiogenesis and proliferation. Structural optimization during development focused on enhancing kinase selectivity and oral bioavailability, though precise synthetic routes remain proprietary.

Bisindolylmaleimides are typically synthesized via condensation reactions between maleic anhydride derivatives and substituted indoles. For this compound, strategic functionalization of the maleimide ring likely introduced substituents critical for PKCβ affinity. However, peer-reviewed literature and patents accessible in the provided sources omit detailed synthetic protocols, underscoring the compound’s proprietary status.

Preclinical Development and Target Validation

Early studies demonstrated this compound’s ability to inhibit angiogenesis and induce apoptosis in cancer cell lines. In squamous cell carcinoma of the head and neck (SCCHN) models, this compound reduced xenograft growth by 40–60% and suppressed cyclin D1 expression, linking its efficacy to cell cycle arrest. Gene expression profiling revealed dose-dependent downregulation of cyclins D and E, corroborating its anti-proliferative effects.

Biomarker-Driven Sensitivity

Sensitivity to this compound correlated inversely with baseline cyclin D1 levels. Cell lines with low to moderate cyclin D1 expression (regulated via Akt signaling) showed pronounced response, whereas those with CCND1 gene amplification exhibited resistance. Modulating cyclin D1 expression reversed sensitivity profiles, highlighting its role as a predictive biomarker.

Clinical Development and Trials

Phase I and II Trials

Phase I trials established this compound’s safety profile, with dose-limiting toxicities including fatigue and thrombocytopenia. In phase II studies for diffuse large B-cell lymphoma (DLBCL), response rates were modest (20–25%), insufficient to warrant monotherapy approval.

Phase III Setbacks and Insights

The pivotal phase III trial for relapsed DLBCL failed to meet primary endpoints, with no significant improvement in progression-free survival compared to placebo. Post-hoc analyses identified subgroups with specific genetic profiles (e.g., MYD88 mutations) that benefited, underscoring the need for biomarker-driven patient stratification.

Mechanistic Synergy in Combination Therapies

This compound enhanced the efficacy of immunotoxins like SS1P (targeting mesothelin) in preclinical models. Combining this compound (10 µM) with SS1P (100 ng/mL) increased caspase 3/7 activity by 5–11-fold in resistant cell lines, concomitant with Mcl-1 degradation. Synergy arose from dual inhibition of protein synthesis (via immunotoxins) and PKCβ/AKT signaling (via this compound), destabilizing pro-survival proteins like Mcl-1.

Table 1: Synergistic Effects of this compound and SS1P in Cancer Cell Lines

| Cell Line | SS1P (ng/mL) | This compound (µM) | Caspase Activation (Fold Increase) |

|---|---|---|---|

| KB | 100 | 10 | 11.0 |

| KLM1 | 100 | 10 | 5.0 |

| HAY | 100 | 10 | 2.5 |

Challenges in Drug Development

Translational Discrepancies

Preclinical models overestimated this compound’s efficacy due to inadequate representation of tumor heterogeneity. Xenograft studies using SCCHN cell lines (e.g., SQ-20B) failed to predict clinical resistance mechanisms, such as CCND1 amplification.

Biomarker Underutilization

Early trials omitted cyclin D1 or PKCβ expression analysis, missing opportunities for patient enrichment. Retrospective studies later identified these biomarkers, but their late integration hindered trial outcomes.

Pharmacodynamic Limitations

This compound’s short half-life (4–6 hours) necessitated twice-daily dosing, complicating adherence and pharmacokinetic consistency. Poor tumor penetration in glioblastoma (GBM) further limited efficacy.

Chemical Reactions Analysis

Structural Features and Reactivity

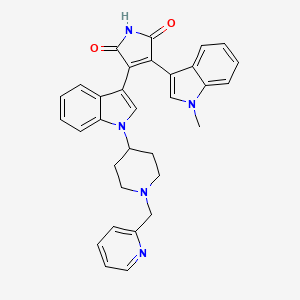

Enzastaurin’s structure (Figure 1) includes:

-

Bisindolylmaleimide core : Two indole moieties linked to a maleimide ring, enabling π-π stacking and hydrogen bonding.

-

Piperidine substituent : A tertiary amine group (pKa ~8.5) influencing solubility and ionic interactions.

-

Pyridine ring : Enhances binding affinity to kinase ATP pockets.

Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 515.60 g/mol | |

| SMILES | N1C(=O)C(=C(C1=O)... | |

| logP (Predicted) | ~4.2 |

Metabolic Pathways

This compound undergoes hepatic metabolism via cytochrome P450 (CYP3A4/5), producing two primary metabolites:

-

LY326020 : Demethylation at the maleimide nitrogen.

-

LY485912 : Oxidation of the piperidine ring.

Pharmacokinetic Parameters

| Parameter | This compound | LY326020 | LY485912 | Study |

|---|---|---|---|---|

| Cₘₐₓ (nmol/L) | 872 | 1440 | N/A | |

| AUC₀–₂₄ (nmol·h/L) | 8700 | 15700 | N/A | |

| Half-life (h) | 22.3 | 28.7 | N/A |

LY326020 retains PKCβ inhibitory activity, contributing to this compound’s prolonged pharmacodynamic effects .

Protein Kinase Cβ (PKCβ) Inhibition

This compound binds PKCβ’s ATP-binding site (Kd = 6 nM) , disrupting phosphorylation cascades. Key interactions:

-

Maleimide carbonyl : Forms hydrogen bonds with Leu252 and Val255.

-

Indole rings : Engage in hydrophobic interactions with Phe658 and Phe629 .

Biochemical Effects

| Target | IC₅₀ (nM) | Mechanism | Source |

|---|---|---|---|

| PKCβ | 6 | ATP competition | |

| AKT (Ser473) | 120 | Downstream suppression | |

| GSK3β (Ser9) | 98 | Phosphorylation blockade |

ABCB1/ABCG2 Transporter Modulation

This compound inhibits ATP-binding cassette (ABC) efflux pumps:

-

ABCB1 : Binds Phe728/Phe974 via π-π interactions, increasing intracellular rhodamine 123 retention (EC₅₀ = 0.31 μM) .

-

ABCG2 : Suppresses sulfasalazine-induced ATPase activity (IC₅₀ = 1.2 μM) .

Docking Scores (Glide SP)

| Target | Score (kcal/mol) | Key Residues | Source |

|---|---|---|---|

| ABCB1 (3G60) | -16.60 | Phe71, Gln721, Ser975 | |

| ABCG2 (5NJ3) | -12.40 | Phe439, Asn436 |

Epigenetic Modulation

This compound reduces DNA methylation (↓30% global methylation) and histone deacetylase activity:

Gene Reactivation Efficacy

| Gene | Fold Increase (vs. Control) | Source |

|---|---|---|

| GFP (epigenetically silenced) | 8.2 |

Stability and Degradation

This compound is stable under physiological pH (t₁/₂ = 48 h at pH 7.4) but degrades under oxidative conditions:

Scientific Research Applications

Diffuse Large B-Cell Lymphoma (DLBCL)

Enzastaurin has been evaluated in multiple clinical trials for its efficacy in treating DLBCL:

- Phase II Study : In a multicenter trial involving 55 patients with relapsed or refractory DLBCL, this compound was well-tolerated and resulted in prolonged freedom from progression (FFP) in 22% of patients for at least two cycles .

- Phase III Trial : A randomized study combining this compound with R-CHOP chemotherapy showed potential benefits in high-risk DGM1 (+) DLBCL patients, suggesting improved outcomes compared to standard therapy .

Glioblastoma

Recent studies have explored this compound's role in glioblastoma treatment:

- A phase III trial is currently assessing this compound combined with temozolomide and radiation therapy for newly diagnosed glioblastoma patients who are DGM1 positive. Preliminary results indicate that while overall survival improvements were modest, some patients experienced significant long-term survival .

Non-Small Cell Lung Cancer (NSCLC)

This compound has demonstrated anti-tumor activity in NSCLC:

- Preclinical studies found that this compound inhibited cell proliferation and induced apoptosis in various NSCLC cell lines .

- In vivo studies indicated that it could suppress tumor-induced angiogenesis and metastasis .

Ovarian Cancer

Research has shown that this compound exhibits unique activity against taxane-resistant ovarian cancer cells, highlighting its potential as a therapeutic option for difficult-to-treat cancers .

Efficacy and Safety Profile

This compound is generally well tolerated across different studies, with a favorable safety profile compared to traditional chemotherapeutics. Common side effects include mild hematologic toxicities but lower rates of severe adverse events compared to other agents like lomustine .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the efficacy of this compound:

| Cancer Type | Study Phase | Efficacy | Safety Profile |

|---|---|---|---|

| DLBCL | Phase II | 22% FFP for >2 cycles; some long-term survivors | Well tolerated; mild toxicities |

| Glioblastoma | Phase III | Modest improvement; some patients survived >5 years | Generally well tolerated |

| Non-Small Cell Lung Cancer | Preclinical | Significant inhibition of proliferation and metastasis | Not extensively reported |

| Ovarian Cancer | Preclinical | Activity against taxane-resistant cells | Favorable safety profile |

Mechanism of Action

Enzastaurin exerts its effects by selectively inhibiting protein kinase C beta. This inhibition disrupts the signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Specifically, this compound inhibits the phosphatidylinositol 3-kinase/AKT pathway, leading to reduced tumor cell proliferation, increased apoptosis, and suppression of tumor-induced angiogenesis .

Comparison with Similar Compounds

PKC Inhibitors

Sotrastaurin (STN) and BHA536

- Mechanistic Differences: While enzastaurin primarily targets PKCβ, sotrastaurin and BHA536 exhibit broader PKC inhibition.

- Efficacy : In CD79-mutant DLBCL, sotrastaurin achieved significant growth inhibition at lower doses (IC50: ~1 μM) versus this compound (IC50: >5 μM), suggesting a wider therapeutic window for sotrastaurin in this genetic subset .

Midostaurin

- Midostaurin, a multi-targeted PKC inhibitor, is FDA-approved for FLT3-mutant acute myeloid leukemia (AML). Unlike this compound, midostaurin’s activity extends to tyrosine kinases, which may contribute to its distinct toxicity profile (e.g., severe myelosuppression) .

CDK4/6 Inhibitors

Palbociclib

- Cell Cycle Effects : Palbociclib induces G1-phase arrest by inhibiting cyclin-dependent kinases 4/6 (CDK4/6), whereas this compound triggers G2/M-phase arrest via PKCβ/GSK3β inhibition. In MCF-7 breast cancer cells, this compound (25 μM) caused 45.5% apoptosis versus 23.3% with palbociclib (12.5 μM) .

- Molecular Weight : this compound has a higher molecular weight (515.6 g/mol) compared to palbociclib (447.5 g/mol), which may influence bioavailability and tissue penetration .

EGFR Inhibitors

Gefitinib

- Synergy in NSCLC : this compound synergizes with gefitinib in EGFR inhibitor-resistant NSCLC cells. In GEO-GR (gefitinib-resistant colon cancer) and PC3-GR (prostate cancer) models, combination therapy reduced colony formation by >50% (CI <1, indicating synergism) .

Antimetabolites

Pemetrexed

- Combination Efficacy : In NSCLC, this compound enhances pemetrexed’s cytotoxicity by suppressing E2F-1, a transcription factor regulating thymidylate synthase (TS). This combination reduced TS expression by 60% in H460 cells, overcoming pemetrexed resistance .

Key Comparative Data

| Compound | Primary Target | IC50 in Cancer Models | Key Advantages | Clinical Stage |

|---|---|---|---|---|

| This compound | PKCβ, PI3K/AKT | 0.5–1 μM (colon, glioblastoma) | Dual pathway inhibition; oral bioavailability | Phase III (lymphoma, glioma) |

| Sotrastaurin | PKC isoforms | 1 μM (DLBCL) | Superior selectivity for CD79 mutants | Preclinical/Phase I |

| Palbociclib | CDK4/6 | 12.5 μM (breast cancer) | FDA-approved for HR+/HER2- breast cancer | Marketed |

| Gefitinib | EGFR | 0.05–1 μM (NSCLC) | First-line EGFR-mutant NSCLC therapy | Marketed |

Research Findings and Clinical Implications

- Glioblastoma: this compound monotherapy achieved a 6-month progression-free survival rate of 28% in recurrent glioblastoma, with plasma concentrations correlating with GSK3β suppression in PBMCs .

- DLBCL : In the ENGINE trial (NCT03263026), this compound combined with R-CHOP improved outcomes in high-risk DGM1-positive DLBCL patients, with ongoing Phase III evaluation .

- Toxicity : this compound exhibits a favorable safety profile; common adverse events include fatigue (Grade 1–2) and thrombocytopenia (Grade 3: <5%) .

Biological Activity

Enzastaurin (LY317615) is a potent inhibitor of protein kinase C beta (PKCβ), which plays a crucial role in various cellular processes, including proliferation, apoptosis, and angiogenesis. This article provides an in-depth examination of the biological activity of this compound, with a focus on its mechanisms of action, clinical applications, and research findings.

This compound primarily exerts its effects by inhibiting PKCβ, leading to several downstream effects:

- Inhibition of Tumor Growth : this compound has been shown to suppress proliferation in various cancer cell lines, including colon carcinoma (HCT116) and glioblastoma (U87MG) cells, with IC50 values of 6 nM for PKCβ, 39 nM for PKCα, and higher values for PKCγ and PKCε .

- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells by disrupting signaling pathways that promote survival .

- Antiangiogenic Activity : this compound reduces tumor-induced angiogenesis, which is critical for tumor growth and metastasis .

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy across various models:

- Xenograft Models : In vivo studies using HT-29 colon carcinoma xenografts in mice showed reduced tumor growth following treatment with this compound .

- Cell Line Studies : In vitro studies indicated that this compound effectively inhibits the growth of small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for glioblastoma and diffuse large B-cell lymphoma:

- Phase I/II Trials : A trial involving recurrent high-grade gliomas indicated that this compound is well tolerated and shows activity in a subset of patients. Common toxicities included thrombocytopenia and elevated liver enzymes .

- Phase III Trials : The ENGAGE trial is currently assessing this compound combined with temozolomide and radiation therapy in newly diagnosed glioblastoma patients. This study aims to determine overall survival outcomes while focusing on patients with the DGM1 biomarker, which may predict response to treatment .

Case Studies

Recent case studies highlight the potential long-term benefits of this compound:

- Long-Term Efficacy Case : A patient with primary and recurrent glioblastoma multiforme treated with this compound exhibited a remarkable 15-year survival post-diagnosis. The patient was DGM1 positive and experienced stable disease for several years before requiring re-treatment .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Enzastaurin in cancer cell lines, and how do these mechanisms vary across different cancer types?

this compound acts as a protein kinase C beta (PKCβ) inhibitor, disrupting downstream signaling pathways like PI3K/AKT, which are critical for cell proliferation and survival. In U87MG glioblastoma, HCT116 colon cancer, and PC-3 prostate cancer cells, it induces apoptosis at concentrations ≥4 μM via caspase activation and TUNEL assay-confirmed DNA fragmentation . Variations arise from tissue-specific PKCβ expression and compensatory pathways (e.g., β-catenin in HCT116 cells). To validate mechanisms, researchers should use Western blotting for phospho-PKCβ/AKT and combine with apoptosis assays (e.g., Annexin V/PI staining) across multiple cell lines.

Q. Which experimental models are most suitable for studying this compound’s antitumor effects?

Preclinical studies commonly use human xenograft models (e.g., HCT116 or U87MG implanted in mice) to assess tumor growth inhibition. In vitro, dose-response curves (0.1–10 μM) in cell lines like K-562 (leukemia) and HOP-92 (lung cancer) are recommended to evaluate IC50 values . Ensure consistency in culture conditions (e.g., serum concentration, passage number) to minimize variability.

Q. What are the standard methodologies for quantifying this compound-induced apoptosis in vitro?

Apoptosis is typically measured via TUNEL assays (detecting DNA fragmentation) and flow cytometry using Annexin V/PI dual staining. For HCT116 cells, a 24-hour exposure to 4 μM this compound increases TUNEL-positive cells from 2% to >50% . Include positive controls (e.g., staurosporine) and normalize to baseline apoptosis rates in untreated cells.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s pro-survival effects at low concentrations (≤1 μM)?

At sub-apoptotic doses (<1 μM), this compound may transiently activate compensatory pathways (e.g., β-catenin/GSK3). To address contradictions, design time-course experiments to track pathway dynamics and combine with RNA-seq to identify upregulated survival genes. Use selective inhibitors (e.g., GSK3 inhibitors) to isolate crosstalk mechanisms .

Q. What statistical approaches are optimal for analyzing dose-dependent synergy between this compound and other targeted therapies?

Synergy with agents like GSK3 inhibitors (e.g., AR-A014418) should be evaluated using the Chou-Talalay combination index (CI) method. For example, calculate CI values for this compound/AR-A014418 co-treatment in HCT116 cells, ensuring replicates (n ≥ 3) and ANOVA for significance testing. Report 95% confidence intervals to quantify uncertainty .

Q. How can researchers optimize in vivo dosing schedules to balance efficacy and toxicity in xenograft models?

Pharmacokinetic studies in mice suggest daily oral dosing (20–60 mg/kg) achieves plasma concentrations mimicking clinically relevant levels. Monitor toxicity via body weight loss and liver enzyme assays. Use staggered dosing (e.g., 5 days on/2 days off) to mitigate toxicity while maintaining tumor growth inhibition .

Q. What strategies mitigate variability in this compound response across cell lines with similar genetic backgrounds?

Variability often stems from differences in PKCβ isoform expression or epigenetic modifiers. Perform siRNA knockdown of PKCβ isoforms in resistant lines (e.g., MOLT-4) to confirm target specificity. Include multi-omics profiling (proteomics/methylation) to identify resistance biomarkers .

Q. How should researchers design experiments to evaluate this compound’s impact on tumor microenvironment components (e.g., angiogenesis)?

Combine this compound treatment with immunohistochemistry for CD31 (microvascular density) in xenograft sections. In U87MG models, note that this compound + radiation reduces microvascular density more effectively than monotherapy. Use Matrigel tube formation assays with endothelial cells to quantify anti-angiogenic effects .

Q. What ethical considerations are critical when designing preclinical studies involving this compound?

Follow ARRIVE guidelines for animal studies: justify sample sizes, minimize suffering via humane endpoints, and obtain institutional animal care committee approval. For in vitro work, disclose cell line authentication (e.g., STR profiling) to avoid misidentification .

Q. How can researchers enhance reproducibility when reporting this compound’s effects on β-catenin signaling?

Provide raw data for β-catenin transcriptional activity (e.g., TOPFlash reporter assays) and protein levels (Western blot) in supplementary materials. Specify antibody clones (e.g., anti-β-catenin clone 14/Beta-Catenin) and normalize to housekeeping genes (e.g., GAPDH) .

Q. Methodological Guidance for All Studies

- Data Transparency : Archive raw flow cytometry files (FCS format) and microscopy images in repositories like Figshare. Reference datasets using DOIs .

- Conflict Resolution : For contradictory results, conduct meta-analyses of published IC50 values (e.g., this compound in PC-3 vs. HCT116) using random-effects models to account for heterogeneity .

- Reagent Validation : Use commercial this compound batches with certificates of analysis (e.g., ≥98% purity by HPLC) and report solvent controls (e.g., DMSO ≤0.1%) .

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCEOKUDYDWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044029 | |

| Record name | Enzastaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170364-57-5 | |

| Record name | Enzastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170364-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enzastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enzastaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170364-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENZASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.